![molecular formula C12H13F2N3O B2927659 2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1708780-66-8](/img/structure/B2927659.png)
2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole . It is a solid substance with a molecular weight of 333.32 . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(2,4-Difluorophenyl)oxiran-2-yl as a key intermediate . A specific synthesis process involves heating a reaction mixture of this intermediate and trimethylsulfoxonium iodide at 60 °C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring attached to a 2,4-difluorophenyl group and a propan-2-ol group . The InChI code for this compound is 1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 333.32 . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications of 2-{1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}propan-2-ol
The compound “2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol” is a molecule of interest in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its potential applications across different scientific domains.
Antifungal Agent Development
TAK-456: , an analog of the compound, has been identified as a promising antifungal agent . The optically active azole derivative exhibits significant potential in treating fungal infections, with clinical trials suggesting its efficacy.
Synthesis of Stereoisomers
Research into the synthesis of stereoisomers of TAK-456 has provided insights into the stereochemical aspects of drug development . This work is crucial for understanding the relationship between molecular structure and pharmacological activity.
Metabolite Analysis
Studies have also focused on the metabolites of TAK-456 , identifying major metabolites in the liver homogenate and assessing their antifungal activity . This is vital for drug safety and efficacy evaluations.
Practical Synthesis Routes
The development of practical synthesis routes for the compound and its analogs is another key area of application . These methods are essential for large-scale production and commercialization of pharmaceuticals.
Stereocontrolled Synthesis
The stereocontrolled synthesis of the compound has been explored to produce specific enantiomers . This research is important for creating drugs with desired therapeutic effects and minimal side effects.
Antifungal Activity Assessment
The compound’s antifungal activity has been tested against various fungal strains to determine its spectrum of activity and potency . This information helps in designing targeted antifungal therapies.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound . Such studies are crucial for determining the appropriate dosage and administration frequency.
Optically Active Azole Derivatives
Finally, the compound serves as a key intermediate in the synthesis of optically active azole derivatives . These derivatives are a class of compounds with a wide range of therapeutic applications.
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propriétés
IUPAC Name |
2-[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c1-12(2,18)11-7-17(16-15-11)6-8-3-4-9(13)5-10(8)14/h3-5,7,18H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRJOUDVCSYPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)
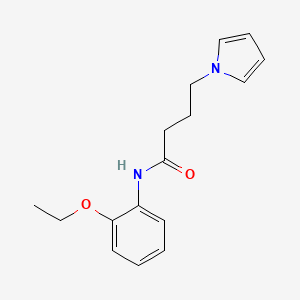
![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
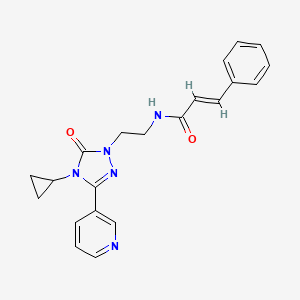
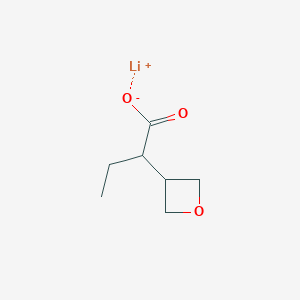
![1-Hydroxy-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2927587.png)
![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)
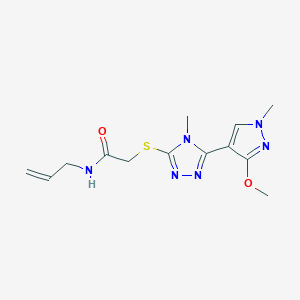
![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)
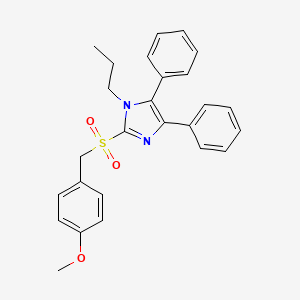
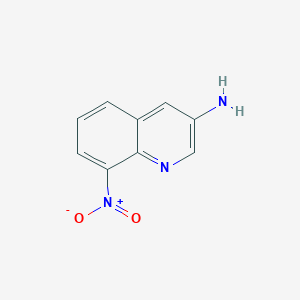
![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)